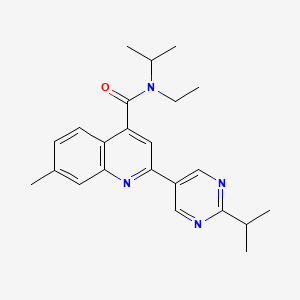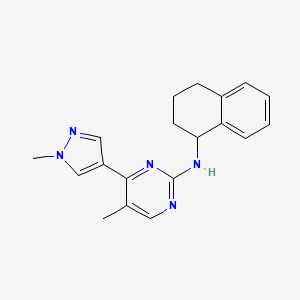
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications. AM404 was first identified as an endogenous cannabinoid reuptake inhibitor, and it has since been found to have a range of effects on the body's endocannabinoid system.
科学研究应用
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has been studied for its potential therapeutic applications in a range of conditions, including pain, inflammation, and neurodegenerative diseases. It has been found to have analgesic effects in animal models of pain, and it has been shown to reduce inflammation in models of arthritis and other inflammatory conditions. 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has also been studied for its potential neuroprotective effects in models of Alzheimer's disease and other neurodegenerative conditions.
作用机制
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide acts as an endocannabinoid reuptake inhibitor, which means that it increases the levels of endocannabinoids in the body by preventing their breakdown and reuptake. This leads to increased activation of cannabinoid receptors, which are involved in a range of physiological processes, including pain, inflammation, and neuroprotection. 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has also been found to have effects on other receptors in the body, including TRPV1 receptors, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has been found to have a range of biochemical and physiological effects in the body. It has been shown to increase the levels of endocannabinoids in the body, which can lead to increased activation of cannabinoid receptors. This can result in analgesic and anti-inflammatory effects, as well as potential neuroprotective effects. 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has also been found to have effects on other receptors in the body, including TRPV1 receptors, which can contribute to its analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has several advantages for use in lab experiments. It has been extensively studied and has a well-defined mechanism of action, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have potential therapeutic applications in a range of conditions, which makes it a promising candidate for drug development. However, there are also limitations to using 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life in the body, which can make it challenging to study its effects over longer periods of time.
未来方向
There are several potential future directions for research on 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area of interest is the exploration of its potential therapeutic applications in a range of conditions, including pain, inflammation, and neurodegenerative diseases. Additionally, there is ongoing research on the endocannabinoid system and its role in a range of physiological processes, which may lead to new insights into the effects of 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide and other endocannabinoid modulators.
合成方法
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide can be synthesized using a variety of methods, including the reaction of 4-(4-ethoxy-3-methylphenyl)butan-2-one with 5-hydroxy-1,5-dimethylhexan-3-one in the presence of a base and a catalyst. This method has been used to produce 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide in high yields and with high purity.
属性
IUPAC Name |
4-(4-ethoxy-3-methylphenyl)-N-(6-hydroxy-6-methylheptan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3/c1-6-25-19-13-12-18(15-16(19)2)10-7-11-20(23)22-17(3)9-8-14-21(4,5)24/h12-13,15,17,24H,6-11,14H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIRKJHAGSYDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCC(=O)NC(C)CCCC(C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5902481.png)
![N-isobutyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5902506.png)

![[(3-{[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902522.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![2,6-dimethoxy-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B5902534.png)
![4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid](/img/structure/B5902540.png)
![2,2,6,6-tetramethyl-4-{2-oxo-2-[4-(4-propyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]ethyl}piperidine trifluoroacetate](/img/structure/B5902541.png)
![1-(2-amino-2-oxoethyl)-N-{2-[(methylsulfonyl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5902542.png)
amine](/img/structure/B5902553.png)
amine](/img/structure/B5902566.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902576.png)
amino]butan-1-ol](/img/structure/B5902583.png)